molecular formula C24H29NO4 B2380830 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid CAS No. 1698469-64-5

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid

Cat. No. B2380830
CAS RN: 1698469-64-5
M. Wt: 395.499
InChI Key: NYALCSQHDRWTQS-UHFFFAOYSA-N
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Description

The compound “2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid” is a type of unnatural amino acid . It is also known as 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid . The empirical formula of this compound is C21H23NO4 and it has a molecular weight of 353.41 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 353.42 . The storage temperature for this compound is between 2-8°C in a dry environment .

Scientific Research Applications

Solid Phase Peptide Synthesis

One significant application of 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid is in the area of solid phase peptide synthesis. This compound, commonly known as Fmoc, is extensively used as a protecting group for amino acids during the synthesis of peptides. The Fmoc group offers several advantages, including stability under a variety of conditions and ease of removal without affecting other sensitive groups in the peptide chain. This has led to numerous advancements in the synthesis of biologically active peptides and small proteins, underpinning much of modern bioorganic chemistry (Fields & Noble, 2009).

Synthesis of Hydroxamic Acids

Another application lies in the synthesis of structurally diverse N-substituted hydroxamic acids. The Fmoc group is used in the synthesis of N-alkylhydroxylamines, which are then utilized in various chemical reactions to create hydroxamic acids. This has important implications in organic chemistry, especially in the development of new molecules with potential biological activities (Mellor & Chan, 1997).

Protection of Hydroxy-Groups

The Fmoc group is also employed to protect hydroxy-groups in chemical syntheses. It is compatible with various acid- and base-labile protecting groups, and can be conveniently removed under mild conditions. This versatility makes it a valuable tool in the synthesis of complex organic molecules, such as oligonucleotides (Gioeli & Chattopadhyaya, 1982).

Supramolecular Chemistry

In the field of supramolecular chemistry, the Fmoc group's role in the formation of supramolecular synthons and patterns is notable. This research area focuses on understanding the noncovalent interactions and structural features in the crystal structures of Fmoc-amino acids. Such insights are crucial for the design and development of novel hydrogelators and biomaterials (Bojarska et al., 2020).

Synthesis of Sugar Amino Acids

Additionally, Fmoc-protected sugar amino acids derived from neuraminic acids have been synthesized and incorporated into solid-phase synthesis, leading to the efficient creation of oligomers. This demonstrates the compound's versatility in synthesizing complex sugar-based molecules (Gregar & Gervay-Hague, 2004).

Peptide Bond Protection

Fmoc derivatives are used for protecting peptide bonds in peptides, particularly in difficult sequence syntheses. This has significant implications for peptide synthesis, particularly in preventing interchain association during the process (Johnson et al., 1993).

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with this compound are H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle and work with the compound safely.

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-3-4-5-6-15-22(23(26)27)25(2)24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,3-6,15-16H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYALCSQHDRWTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid

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